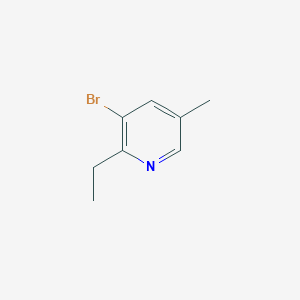
3-Bromo-2-ethyl-5-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-ethyl-5-methylpyridine is an organic compound belonging to the pyridine family It is characterized by a bromine atom at the third position, an ethyl group at the second position, and a methyl group at the fifth position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-ethyl-5-methylpyridine typically involves the bromination of 2-ethyl-5-methylpyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly brominating agents and catalysts is also explored to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
3-Bromo-2-ethyl-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds with diverse functional groups.
Oxidation and Reduction Products: Different pyridine derivatives with altered oxidation states.
科学研究应用
3-Bromo-2-ethyl-5-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and liquid crystals.
Chemical Biology: It is employed in the synthesis of probes and inhibitors for studying biological pathways and molecular interactions.
Industrial Chemistry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 3-Bromo-2-ethyl-5-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ethyl and methyl groups on the pyridine ring can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved can vary based on the specific biological or chemical context.
相似化合物的比较
Similar Compounds
2-Bromo-5-methylpyridine: Similar structure but lacks the ethyl group.
3-Bromo-2-methylpyridine: Similar structure but lacks the ethyl group.
2-Ethyl-5-methylpyridine: Similar structure but lacks the bromine atom.
Uniqueness
3-Bromo-2-ethyl-5-methylpyridine is unique due to the presence of both the ethyl and methyl groups along with the bromine atom on the pyridine ring. This combination of substituents can result in distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of these groups can also influence the compound’s physical properties, such as solubility and stability, making it a valuable compound for various applications.
属性
分子式 |
C8H10BrN |
|---|---|
分子量 |
200.08 g/mol |
IUPAC 名称 |
3-bromo-2-ethyl-5-methylpyridine |
InChI |
InChI=1S/C8H10BrN/c1-3-8-7(9)4-6(2)5-10-8/h4-5H,3H2,1-2H3 |
InChI 键 |
DAFIRQYUVPAHIT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=N1)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


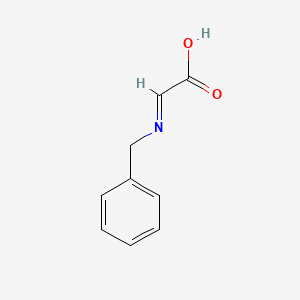
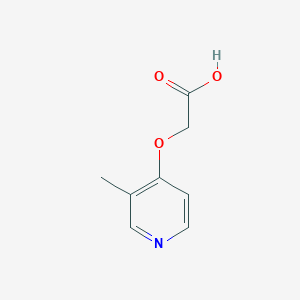
![9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione](/img/structure/B15249136.png)


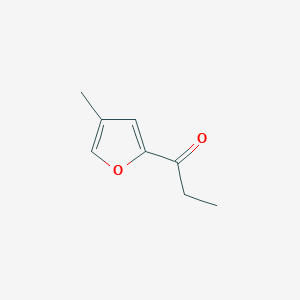
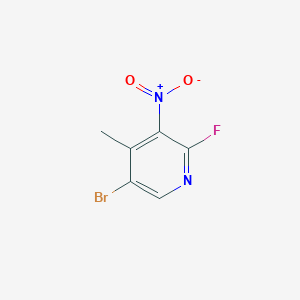
![Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]-](/img/structure/B15249178.png)
![(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide](/img/structure/B15249185.png)
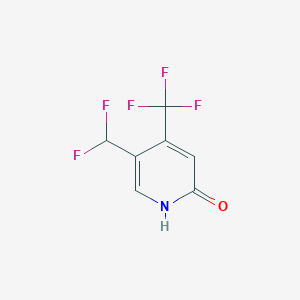
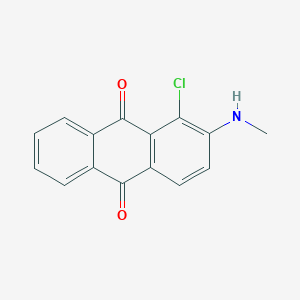
![7-(Pyridin-3-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15249209.png)
![rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one](/img/structure/B15249211.png)
![(3aR,4R,6R,6aR)-2,2,6-Trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15249215.png)
